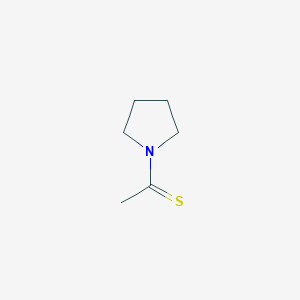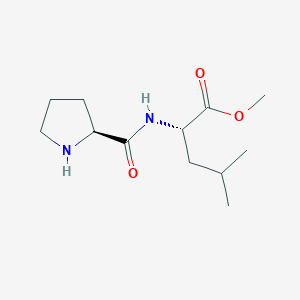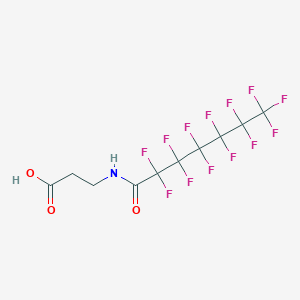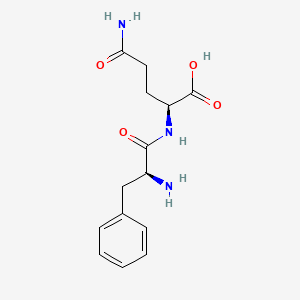
Phe-Gln
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Gln typically involves the coupling of phenylalanine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of deprotection and coupling. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound with minimal impurities.
化学反応の分析
Types of Reactions
Phe-Gln can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the glutamine residue.
Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives, while reduction of glutamine can produce glutamine amine derivatives.
科学的研究の応用
Phe-Gln has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is involved in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.
Industry: this compound is used in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of Phe-Gln involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in π-π interactions with aromatic residues in proteins, while the glutamine residue can form hydrogen bonds with polar residues. These interactions contribute to the stabilization of protein structures and the modulation of enzymatic activities.
類似化合物との比較
Phe-Gln can be compared with other dipeptides such as phenylalanine-alanine (Phe-Ala) and phenylalanine-lysine (Phe-Lys). While all these compounds share the phenylalanine residue, their unique properties arise from the different second amino acids. For instance, this compound’s ability to form hydrogen bonds with polar residues distinguishes it from Phe-Ala, which lacks this capability. Similarly, this compound’s interactions with polar residues differ from those of Phe-Lys, which has a positively charged lysine residue.
Conclusion
This compound is a versatile dipeptide with significant potential in various scientific fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in biochemistry, molecular biology, and medicine.
特性
CAS番号 |
39537-24-1 |
|---|---|
分子式 |
C14H19N3O4 |
分子量 |
293.32 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O4/c15-10(8-9-4-2-1-3-5-9)13(19)17-11(14(20)21)6-7-12(16)18/h1-5,10-11H,6-8,15H2,(H2,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
InChIキー |
KLAONOISLHWJEE-QWRGUYRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


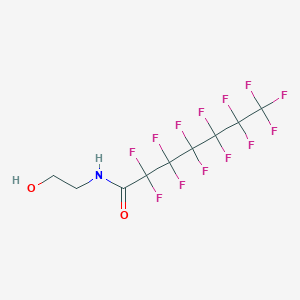
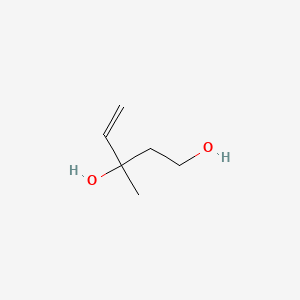
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
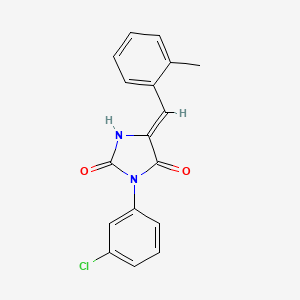
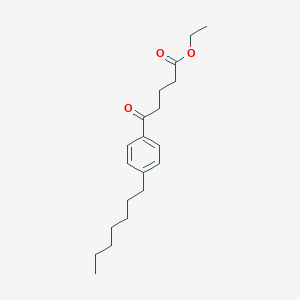
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
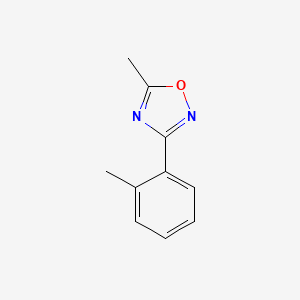
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
